Clioquinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether.

Practically insol water and in alcohol

Synonyms

Canonical SMILES

Neurotoxicity on Glial Cells

Field: Neurobiology

Application: CQ has been studied for its potential cytotoxic effects on glial cells, specifically astrocyte-derived KT-5 cells.

Methods: In the study, KT-5 cells were exposed in vitro to a maximum of 50 μM CQ for up to 24 hours.

Results: The study found that CQ induced significant cell damage and death, suggesting an abnormality of the autophagy–lysosome pathway.

Alzheimer’s Disease Treatment

Field: Neurology

Application: CQ has been studied for its potential use in the treatment of Alzheimer’s disease.

Methods: In a study, a human neuroblastoma cell line was used to examine the effects of CQ on tau metabolism.

Antifungal and Antiviral Applications

Field: Pharmacology

Application: CQ has been studied for new uses, such as antifungal and antiviral applications.

Treatment of Fungal/Protozoal Infections

Field: Infectious Diseases

Application: CQ was commonly used to treat fungal/protozoal infections of the gastrointestinal tract.

Dermatomycosis Treatment

Field: Dermatology

Application: CQ has been incorporated into a lipid-based nanocarrier as a new, promising option for dermatomycosis.

Parkinson’s Disease Treatment

Zinc Chelation

Field: Toxicology

Results: A bell-shaped relationship was observed between the CQ concentration and changes in H2O2 cytotoxicity.

Cancer Treatment

Field: Oncology

Application: CQ has been studied for its potential use in cancer treatment.

Topical Antifungal Treatment

Application: CQ is used as a topical antifungal treatment.

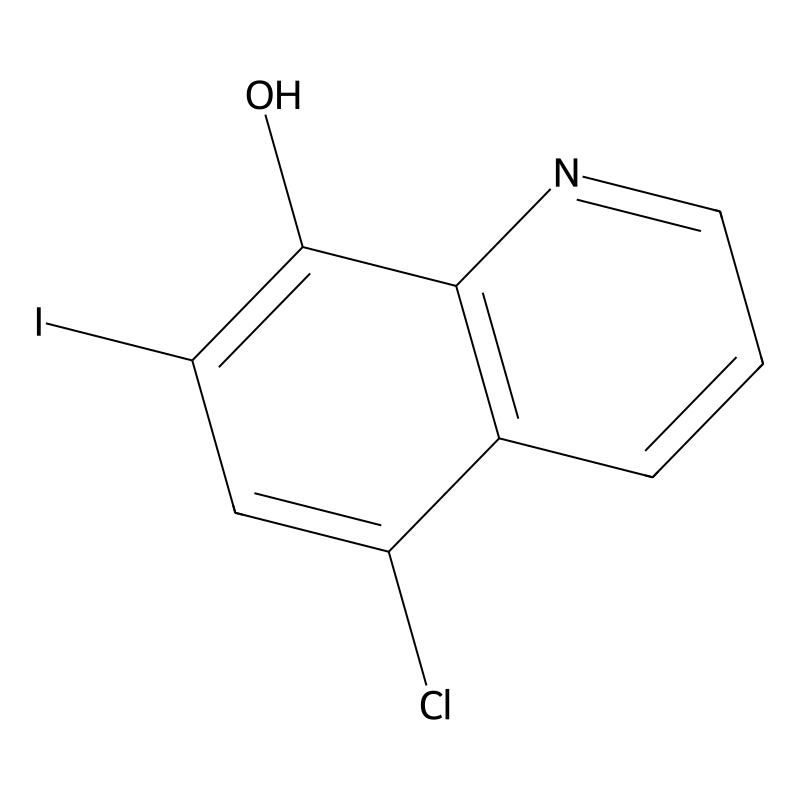

Clioquinol, also known as iodochlorhydroxyquinoline, is a synthetic compound belonging to the hydroxyquinoline family. Its chemical formula is , and it has a molar mass of approximately 305.50 g/mol. Clioquinol exhibits a broad spectrum of antibacterial and antifungal properties and has been utilized in various medical applications, particularly as a topical anti-infective agent. The compound appears as a cream-colored to brownish-yellow powder and decomposes at temperatures between 178-179 °C .

Clioquinol is neurotoxic, particularly at high doses. Its use has been linked to SMON, a condition characterized by progressive vision loss, numbness, and difficulty walking []. The exact mechanism of clioquinol-induced neurotoxicity is not fully elucidated, but it may involve damage to the myelin sheath that protects nerve fibers [].

Clioquinol's chemical structure allows it to participate in several reactions, primarily involving metal ion chelation. It has been shown to bind with copper and zinc ions, which is significant for its biological activity. The binding of these metals can influence various biochemical pathways, including those related to DNA replication and cellular metabolism .

Clioquinol exhibits various biological activities:

- Antibacterial and Antifungal: Effective against a range of bacterial and fungal infections, clioquinol acts primarily as a bacteriostatic agent.

- Antiprotozoal: Historically used to treat infections caused by protozoa such as Entamoeba histolytica and Dientamoeba fragilis.

- Neuroprotective Properties: At moderate doses, clioquinol has been observed to protect against neurodegenerative diseases by chelating metals that contribute to oxidative stress .

- Potential Cancer Treatment: Research indicates that clioquinol may inhibit the growth of prostate tumors by restoring zinc levels in cells .

Clioquinol can be synthesized through various organic chemistry methods, often involving the chlorination and iodination of hydroxyquinoline derivatives. The synthesis typically includes:

- Starting Material: Hydroxyquinoline.

- Chlorination: Introduction of chlorine at specific positions on the aromatic ring.

- Iodination: Subsequent iodination to yield the final product, clioquinol.

The process may utilize solvents and reagents that facilitate these halogenation reactions under controlled conditions .

Clioquinol has several applications in medicine:

- Topical Antiseptic: Used in creams and ointments for treating skin infections.

- Antiprotozoal Agent: Historically employed for treating intestinal protozoal infections.

- Research Tool: Investigated for its potential role in neurodegenerative disease therapies due to its metal-chelating properties .

Clioquinol's interactions with biological systems have been extensively studied:

- Metal Chelation: Clioquinol effectively chelates copper and zinc ions, which can modulate their bioavailability and influence cellular processes.

- Synergistic Effects: Studies have shown that combining clioquinol with other therapeutic agents may enhance efficacy against certain pathogens or conditions .

- Neurotoxicity Concerns: While beneficial at lower doses, high doses of clioquinol can lead to neurotoxic effects, necessitating careful dosing in therapeutic contexts .

Clioquinol shares structural and functional similarities with several other compounds in the hydroxyquinoline family. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hydroxychloroquine | C18H26ClN3O | Primarily used as an antimalarial drug; also has immunomodulatory effects. |

| Quinacrine | C23H30ClN3O | An antimalarial drug with additional anti-inflammatory properties. |

| Chloroquine | C18H26ClN3 | Similar to hydroxychloroquine but with different pharmacokinetics; used for malaria treatment. |

| 8-Hydroxyquinoline | C9H7NO | A simpler structure lacking halogens; used in various chemical syntheses. |

Clioquinol is unique due to its specific combination of chlorine and iodine substituents, which contribute to its distinct biological activities and potential therapeutic applications .

Traditional Synthetic Routes and Challenges

The synthesis of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) presents significant challenges due to the need for precise regioselective halogenation of the 8-hydroxyquinoline scaffold. Traditional synthetic approaches have evolved from simple direct halogenation methods to more sophisticated sequential processes, each presenting unique advantages and limitations.

The most straightforward approach involves direct halogenation of 8-hydroxyquinoline using molecular chlorine and iodine. This method typically employs chloroform as a solvent and proceeds through electrophilic aromatic substitution mechanisms [1]. The manufacturing process historically described involves mixing 5-chloro-8-hydroxyquinoline (18 kilograms) with potassium hydroxide (6.0 kilograms) and water (400 kilograms) under heated conditions. A saturated aqueous solution of potassium iodide (16.6 kilograms) is then added, followed by treatment with chloride of lime solution [1]. The process requires a 24-hour standing period for complete reaction, followed by elimination of free iodine using sodium thiosulfate and subsequent purification steps including acidic treatment at 50 degrees Celsius.

Sequential chlorination-iodination represents another traditional approach that offers improved control over product distribution. This methodology involves the initial chlorination of 8-hydroxyquinoline to establish the chloro substituent at the 5-position, followed by selective iodination at the 7-position [2]. Kinetic studies on the iodination of 8-hydroxyquinoline demonstrate that the reaction proceeds through molecular iodine reacting with the oxinate anion via a cyclohexadienone intermediate, similar to phenol iodination mechanisms but with significantly enhanced reactivity [2]. The enthalpy of activation is comparable to that observed for phenol, though the rate coefficients are approximately 300 times higher at 25 degrees Celsius.

Modified Skraup synthesis approaches have been explored for clioquinol production, though these methods generally suffer from harsh reaction conditions and moderate yields. The traditional Skraup synthesis involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid at elevated temperatures (140-180 degrees Celsius), requiring careful control of reaction parameters to prevent decomposition and side product formation [3].

Electrophilic cyclization methods using N-(2-alkynyl)anilines and iodine monochloride have shown promise for quinoline synthesis [4]. These reactions proceed through 6-endo-dig cyclization mechanisms and can achieve moderate to good yields under mild conditions. The optimal reaction conditions involve 0.30 millimoles of propargylic aniline, 2 equivalents of iodine monochloride, and 2 equivalents of sodium hydrogen carbonate in 3 milliliters of acetonitrile at room temperature, with complete consumption of starting materials within 5 minutes [4].

| Traditional Synthetic Routes and Challenges | ||||

|---|---|---|---|---|

| Synthetic Route | Starting Materials | Key Challenges | Typical Yield Range (%) | Reaction Conditions |

| Direct Halogenation of 8-Hydroxyquinoline | 8-Hydroxyquinoline, Cl₂, I₂ | Regioselectivity control, Multiple halogenation | 40-60 | Room temperature to 50°C, Organic solvent |

| Sequential Chlorination-Iodination | 8-Hydroxyquinoline, Chlorinating agent, then Iodinating agent | Sequential reaction optimization, Isomer formation | 35-55 | 0°C to room temperature, Multi-step |

| Skraup Synthesis Modified | Aniline derivatives, Glycerol, H₂SO₄ | Harsh conditions, Low yields | 25-45 | 140-180°C, Acidic conditions |

| Electrophilic Cyclization | N-(2-alkynyl)anilines, ICl | Limited substrate scope | 50-70 | Room temperature, MeCN |

One-Pot Synthesis Optimization

One-pot synthetic methodologies have emerged as attractive alternatives for clioquinol production, offering advantages in terms of operational simplicity, reduced waste generation, and improved atom economy. Recent patent developments describe innovative one-pot approaches for preparing clioquinol and related diiodoquinoline compounds through optimized reaction sequences [5].

The one-pot method for clioquinol synthesis involves careful optimization of multiple reaction parameters. Temperature control represents a critical factor, with optimal ranges typically falling between 40-65 degrees Celsius. Higher temperatures accelerate reaction rates but can compromise regioselectivity and lead to increased formation of undesired isomers and decomposition products. The reaction time optimization studies indicate that 2-6 hours represents the optimal window for achieving high conversion while maintaining product quality [5].

Molar ratio optimization plays a crucial role in one-pot synthesis success. The metal-to-ligand ratio typically requires careful adjustment between 1:2 to 1:3 to ensure complete complexation while preventing side reactions. Excess ligand helps prevent the formation of polymeric species and ensures efficient product formation [6]. The use of mixed solvent systems, particularly acetonitrile-water mixtures in 3:1 ratios, enhances solubility of both starting materials and products while facilitating efficient heat and mass transfer.

pH control emerges as another critical parameter in one-pot clioquinol synthesis. Maintaining pH values between 6.5-7.5 optimizes complex formation and prevents unwanted side reactions that can occur under strongly acidic or basic conditions. Buffer systems using phosphate or bicarbonate solutions provide effective pH control without interfering with the primary synthetic transformations [7].

Catalyst selection and loading optimization significantly impact both reaction efficiency and economic viability. Studies indicate that catalyst loadings of 5-10 percent provide optimal balance between reaction rate enhancement and cost considerations. The choice of catalyst system must consider factors including recyclability, stability under reaction conditions, and compatibility with downstream purification processes [8].

| One-Pot Synthesis Optimization Parameters | |||

|---|---|---|---|

| Parameter | Optimal Range | Impact on Yield | Critical Control Points |

| Reaction Temperature (°C) | 40-65 | Higher temp increases rate but reduces selectivity | Temperature uniformity |

| Reaction Time (hours) | 2-6 | Extended time improves conversion | Stirring efficiency |

| Molar Ratio (Metal:Ligand) | 1:2 to 1:3 | Excess ligand prevents side reactions | Stoichiometric precision |

| Solvent System | MeCN/H₂O (3:1) | Mixed solvents enhance solubility | Water content monitoring |

| pH Control | 6.5-7.5 | Neutral pH optimizes complex formation | Buffer capacity |

| Catalyst Loading (%) | 5-10 | Minimal catalyst needed for efficiency | Catalyst dispersion |

Isomer Control Strategies in Halogenation

The regioselective introduction of chlorine and iodine substituents into the 8-hydroxyquinoline framework represents one of the most challenging aspects of clioquinol synthesis. Multiple isomeric products can potentially form during halogenation reactions, necessitating sophisticated control strategies to achieve the desired 5-chloro-7-iodo substitution pattern.

Sequential halogenation strategies exploit kinetic versus thermodynamic control principles to achieve regioselectivity. In chlorination reactions, the electron-rich aromatic system of 8-hydroxyquinoline preferentially directs electrophilic attack to specific positions based on electronic and steric factors [9] [10]. The selectivity for secondary carbon-hydrogen bonds over primary carbon-hydrogen bonds in free radical halogenation processes demonstrates selectivity ratios ranging from 3:1 to 5:1, depending on reaction conditions and temperature control [11].

Bromination exhibits significantly higher selectivity compared to chlorination due to differences in transition state energies and Hammond postulate effects [12] [11]. The selectivity ratio for bromination can reach 97:1 compared to 3.6:1 for chlorination, reflecting the endothermic nature of bromination versus the exothermic character of chlorination reactions. These principles can be applied to iodination processes for clioquinol synthesis optimization.

Protecting group strategies offer enhanced regioselectivity through temporary protection of reactive sites, achieving selectivity ratios of 10:1 to 15:1. However, the implementation complexity is high due to the additional synthetic steps required for protection and deprotection, limiting commercial applicability. The protecting group approach is most valuable for producing research quantities or when exceptional purity requirements justify the additional complexity [13].

Directing group effects provide an elegant approach to regioselectivity control through electronic activation and deactivation of specific aromatic positions. The 8-hydroxyquinoline framework already contains inherent directing effects through the hydroxyl and nitrogen functionalities, which can be leveraged to achieve selectivity ratios of 4:1 to 8:1 with relatively low implementation complexity [14] [15].

Temperature control represents a practical and economically viable approach to isomer control. Kinetic control at lower temperatures favors rapid formation of specific products, while thermodynamic control at elevated temperatures allows equilibration to the most stable isomeric form. Selectivity ratios of 2:1 to 6:1 can be achieved through careful temperature optimization, with excellent commercial viability due to minimal additional complexity [9] [12].

Advanced catalyst selection strategies utilize metal-mediated regioselectivity to achieve enhanced control over halogenation patterns. Recent developments in remote carbon-hydrogen halogenation of 8-substituted quinolines demonstrate exceptional regioselectivity using trichloroisocyanuric acid as halogen source under metal-free conditions [16] [17]. These methods achieve complete regioselectivity for carbon-5 halogenation with selectivity ratios of 8:1 to 12:1.

| Isomer Control Strategies in Halogenation | ||||

|---|---|---|---|---|

| Strategy | Mechanism | Selectivity Ratio | Implementation Complexity | Commercial Viability |

| Sequential Halogenation | Kinetic vs thermodynamic control | 3:1 to 5:1 | Moderate | Good |

| Protecting Group Strategy | Temporary protection of reactive sites | 10:1 to 15:1 | High | Limited |

| Directing Group Effects | Electronic activation/deactivation | 4:1 to 8:1 | Low to Moderate | Excellent |

| Temperature Control | Selectivity through thermal control | 2:1 to 6:1 | Low | Good |

| Catalyst Selection | Metal-mediated regioselectivity | 8:1 to 12:1 | Moderate to High | Moderate |

Scalability and Industrial Process Development

The translation of laboratory-scale clioquinol synthesis to industrial production presents numerous technical and economic challenges that must be systematically addressed through careful process development and optimization. Scalability considerations encompass reactor design, heat and mass transfer optimization, process control systems, and quality assurance protocols.

Batch size scaling from laboratory quantities (0.1-1 kilograms) to industrial volumes (1000-10000 kilograms) requires fundamental reevaluation of mixing, heat transfer, and residence time parameters. Laboratory-scale reactions benefit from excellent heat and mass transfer characteristics due to high surface-area-to-volume ratios, while industrial-scale processes face significant challenges in maintaining uniform conditions throughout large reactor volumes [18] [19].

Reactor design considerations become increasingly critical as production scale increases. Laboratory-scale reactors typically employ volumes of 1-10 liters with simple agitation systems, while pilot-scale operations require 100-1000 liter reactors with sophisticated mixing and temperature control systems. Industrial-scale production necessitates reactors of 10000-100000 liters, presenting substantial engineering challenges in achieving uniform mixing and temperature distribution [20].

Heat transfer coefficients decrease significantly with scale-up, transitioning from high efficiency at laboratory scale to moderate performance at pilot scale and presenting substantial challenges at industrial scale. This degradation in heat transfer performance directly impacts reaction selectivity, conversion efficiency, and product quality. Process intensification techniques, including the use of microreactors, heat exchangers with enhanced surfaces, and continuous processing methods, offer potential solutions to these challenges [21].

Mass transfer limitations become increasingly problematic as scale increases, particularly for heterogeneous reaction systems involving multiple phases. The excellent mass transfer characteristics achievable at laboratory scale deteriorate to good performance at pilot scale and require significant optimization at industrial scale. Enhanced mixing systems, including high-shear mixers, static mixers, and specialized impeller designs, are necessary to maintain adequate mass transfer rates [20].

Residence time optimization requires careful consideration of mixing efficiency and reaction kinetics at different scales. Laboratory-scale processes typically achieve complete mixing within 30-120 minutes, while pilot-scale operations may require 60-180 minutes, and industrial-scale processes often necessitate 120-360 minutes for equivalent conversion levels. These extended residence times impact overall process economics and production capacity [18].

Product purity maintenance presents increasing challenges with scale-up, with typical purity levels decreasing from 95-98 percent at laboratory scale to 90-94 percent at industrial scale. This degradation in product quality necessitates enhanced purification processes and more stringent quality control measures, directly impacting production costs and market competitiveness [22].

Process control systems must evolve from simple manual oversight at laboratory scale to sophisticated automated systems at industrial scale. Critical control points include temperature uniformity, mixing efficiency, stoichiometric precision, and real-time monitoring of reaction progress. Advanced process analytical technology, including in-line spectroscopic monitoring and automated sampling systems, enables effective process control at commercial scale [20].

| Scalability and Industrial Process Parameters | ||||

|---|---|---|---|---|

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |

| Batch Size (kg) | 0.1-1 | 10-100 | 1000-10000 | Batch consistency |

| Reactor Volume (L) | 1-10 | 100-1000 | 10000-100000 | Equipment design |

| Heat Transfer Coefficient | High | Moderate | Challenging | Process intensification |

| Mass Transfer Rate | Excellent | Good | Requires optimization | Mixing efficiency |

| Residence Time (min) | 30-120 | 60-180 | 120-360 | Process control |

| Product Purity (%) | 95-98 | 92-96 | 90-94 | Quality assurance |

Green Chemistry Approaches in Production

The development of environmentally sustainable manufacturing processes for clioquinol represents a critical priority in modern pharmaceutical production, driven by regulatory requirements, economic incentives, and corporate sustainability commitments. Green chemistry principles provide a comprehensive framework for evaluating and improving the environmental performance of clioquinol synthesis processes.

Atom economy optimization focuses on maximizing the incorporation of starting material atoms into the final product while minimizing waste generation. Traditional clioquinol synthesis methods often suffer from poor atom economy due to stoichiometric use of halogenating agents and generation of inorganic salt byproducts. Advanced synthetic approaches achieve 85-95 percent atom utilization through careful reaction design and reagent selection [23] [24].

Implementation of high atom utilization reactions involves the use of catalytic processes, recyclable reagents, and reaction conditions that minimize byproduct formation. The benefits include higher yields, reduced raw material consumption, and decreased waste treatment costs. However, complex optimization is often required to achieve maximum atom economy while maintaining product quality and economic viability [23].

Renewable feedstock utilization represents an emerging area of development for clioquinol production, with potential to achieve 60-80 percent renewable content through bio-derived starting materials. The sustainable supply chain advantages include reduced dependence on petroleum-based chemicals, enhanced supply security, and improved environmental profile. Current limitations include limited availability of suitable bio-derived feedstocks and potential cost premiums compared to conventional materials [25].

Catalysis optimization enables both improved process efficiency and enhanced environmental performance through recyclable catalyst systems. Advanced catalyst recovery techniques achieve 90-95 percent catalyst recovery rates, significantly reducing both material costs and environmental impact. The cost-effective processing advantages are offset by substantial initial catalyst development costs and the need for sophisticated recovery systems [26].

Safer solvent strategies focus on replacing traditional organic solvents with water-based systems or alternative green solvents. Implementation of water-based systems can achieve 70-90 percent solvent volume reduction while providing reduced toxicity benefits. Performance trade-offs may include modified reaction kinetics, altered selectivity profiles, and potential challenges in product isolation and purification [24].

Energy efficiency improvements through microwave-assisted synthesis and other process intensification technologies offer 40-60 percent energy savings compared to conventional heating methods. These faster reaction systems reduce processing time and energy consumption while potentially improving product quality through enhanced temperature control. Equipment investment costs represent the primary barrier to widespread implementation [23].

Waste prevention strategies, including solvent-free reaction conditions and integrated purification processes, can achieve 80-95 percent waste reduction compared to traditional manufacturing approaches. Simplified purification processes reduce both processing costs and environmental impact, though process redesign may be necessary to accommodate solvent-free conditions while maintaining product quality [24].

The development of green nanoparticle synthesis methods provides insights into sustainable approaches for chemical manufacturing. Recent work on nanoparticle synthesis using plant extracts demonstrates the potential for bio-based reducing and capping agents, achieving enhanced stability and improved environmental profiles compared to traditional chemical methods [23] [24].

| Green Chemistry Approaches in Production | ||||

|---|---|---|---|---|

| Green Principle | Implementation | Environmental Impact | Process Advantages | Current Limitations |

| Atom Economy | High atom utilization reactions | 85-95% atom utilization | Higher yields, fewer byproducts | Complex optimization required |

| Renewable Feedstocks | Bio-derived starting materials | 60-80% renewable content | Sustainable supply chain | Limited availability of feedstocks |

| Catalysis | Recyclable catalysts | 90-95% catalyst recovery | Cost-effective processing | Catalyst development costs |

| Safer Solvents | Water-based systems | 70-90% solvent reduction | Reduced toxicity | Performance trade-offs |

| Energy Efficiency | Microwave-assisted synthesis | 40-60% energy savings | Faster reactions | Equipment investment |

| Waste Prevention | Solvent-free conditions | 80-95% waste reduction | Simplified purification | Process redesign needed |

Purity

Physical Description

Color/Form

Yellow brown needles from alcohol, acetic acid.

A voluminous, spongy, yellowish to white brownish powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Slight characteristic odo

Decomposition

Appearance

Melting Point

178-179 °C

Storage

UNII

GHS Hazard Statements

H301 (33.08%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (64.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (64.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (62.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (62.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Clioquinol is used topically in the treatment of tinea pedis, tinea cruris, and other skin infections caused by dermatophytic fungi (ringworm).

MEDICATION (VET): has been used as an intestinal anti-infective.

Topical anti-infective; anti-amebic

For more Therapeutic Uses (Complete) data for CLIOQUINOL (7 total), please visit the HSDB record page.

Pharmacology

Clioquinol is an orally bioavailable, lipophilic, copper-binding, halogenated 8-hydroxyquinoline with antifungal, antiparasitic and potential antitumor activities. Clioquinol forms a stable chelate with copper (copper (II) ions), which inhibits the chymotrypsin-like activity of the proteasome; consequently, ubiquitinated proteins may accumulate in tumor cells, followed by tumor cell apoptosis and the inhibition of tumor angiogenesis. In addition, the clioquinol-copper complex appears to decrease the expression of androgen receptors (AR) in human copper-enriched prostate cancer cells. Serum levels of copper are often elevated in patients with cancer; copper chelation may inhibit copper-dependent endothelial cell proliferation and tumor secretion of angiogenic factors.

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AH - Quinoline derivatives

D08AH30 - Clioquinol

D - Dermatologicals

D09 - Medicated dressings

D09A - Medicated dressings

D09AA - Medicated dressings with antiinfectives

D09AA10 - Clioquinol

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AC - Quinoline derivatives

G01AC02 - Clioquinol

P - Antiparasitic products, insecticides and repellents

P01 - Antiprotozoals

P01A - Agents against amoebiasis and other protozoal diseases

P01AA - Hydroxyquinoline derivatives

P01AA02 - Clioquinol

S - Sensory organs

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA05 - Clioquinol

Mechanism of Action

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Clioquinol is absorbed systemically following topical application to the skin. In 2 studies in which clioquinol combined with a corticosteroid was applied topically to the skin as a cream or ointment, it was estimated that about 2-3% of the dose was absorbed systemically. However, in another study in which the drug was applied alone to the skin as a 3% cream and covered with an occlusive wrap for 12 hr, it was estimated that about 40% of the dose was absorbed percutaneously during this period.

Patients with widespread dermatitis were treated with 15-20 g of 3% clioquinol ointment to 40% of the body area twice daily. The serum concentration increased to 0.8-1.2 ug/ml within 4 hr of application. In one patient, 15-20 mg was excreted in the urine daily mainly in the form of conjugated metabolites. This skin treatment resulted in a urinary excretion somewhat less than is obtained after a daily oral dose of 25 mg (one tablet) of clioquinol. Thus, 3-4% of the applied clioquinol was absorbed. 25% was excreted in the urine.

Metabolism Metabolites

Wikipedia

Drug Warnings

Clioquinol generally appears to be well tolerated following topical application to the skin. Local irritation, rash, and sensitivity reactions have been reported occasionally. If any of these effects occurs, the drug should be discontinued and a physician consulted. Cross sensitivity with other hydroxyquinoline and quinoline derivatives (eg, certain antimalarials) and, occasionally, to iodides can occur. Clioquinol can stain the skin, and discoloration of the hair and nails has been reported rarely. Prolonged use of the drug can result in overgrowth of nonsusceptible organisms, which may require appropriate therapy. When clioquinol is used topically in fixed combination with hydrocortisone, the usual precautions associated with topical corticosteroid therapy should be observed.

Because of an association between oculotoxic/neurotoxic effects (eg, optic neuritis, optic atrophy, subacute myelo-optic neuropathy) and oral clioquinol therapy (usually at high dosages for prolonged periods) and the availability of effective alternative topical antifungals, use of clioquinol in children is not recommended, and use in those younger than 2 years of age is contraindicated.

Percutaneously absorbed clioquinol, which contains iodine, may interfere with certain thyroid function tests (eg, protein-bound iodine); therefore, the manufacturer recommends that at least 1 month elapse between discontinuance of topical therapy with the drug and performance of these tests. Clioquinol also may produce false positive results in the ferric chloride test for phenylketonuria when the drug is present in urine or the diaper.

For more Drug Warnings (Complete) data for CLIOQUINOL (8 total), please visit the HSDB record page.

Biological Half Life

Use Classification

General Manufacturing Information

Sterilizable substitute for iodoform.

Analytic Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

Comparative study of novel green UV-spectrophotometric platforms for simultaneous rapid analysis of flumethasone pivalate and clioquinol in their combined formulation

Rania A Sayed, Ahmed R Mohamed, Wafaa S Hassan, Manal S ElmasryPMID: 34224277 DOI: 10.1080/03639045.2021.1908341

Abstract

Flumethasone pivalate (FP) and clioquinol (CL) formulation was developed as a prodigious remedy to cure the external ear inflammatory disorders. So, the current research introduces five smart and novel UV-spectrophotometric platforms relying on minimal mathematical manipulation steps for simultaneous green analysis of FP and CL with no preliminary separation in their formulation that suffered from the high difference of their ratio and severe spectral overlapping. These platforms involved dual-wavelength, first derivative ratio, Fourier self-deconvolution, area under the curve, and bivariate methods. The suggested platform' linearity was observed over the concentration range of 3-42 µg/ml for FP and 1.5-8 µg/ml for CL. All suggested platforms were validated according to ICH recommendations regarding accuracy, precision, repeatability, and selectivity producing satisfactory results within the accepted limits. These platforms were represented as rapid, green, and cheap alternatives to the reported chromatographic method due to lower solvent consumption and waste generation. Furthermore, they improved the determination sensitivity of the studied drugs and enhanced the recorded data signals or its spectral resolution by the newly introduced Fourier self-deconvoluted method. The statistical comparison between the results of the suggested platforms with each other and with those of the reported method showed no significant differences between them.Clioquinol Attenuates Pulmonary Fibrosis through Inactivation of Fibroblasts via Iron Chelation

Yumeng Zhu, Jing Chang, Ke Tan, Steven K Huang, Xin Liu, Xiaofan Wang, Mengshu Cao, Hongmin Zhang, Shuxin Li, Xianglin Duan, Yanzhong Chang, Yumei Fan, Pengxiu CaoPMID: 33861690 DOI: 10.1165/rcmb.2020-0279OC

Abstract

Strict control of iron homeostasis is critical for the maintenance of normal lung function. Iron accumulates in the lungs of patients with idiopathic pulmonary fibrosis (PF), but the characteristics of iron metabolism in the pathogenesis of PF and related targeting therapeutics are not well studied. In this study, we investigated the cellular and molecular characteristics of iron metabolism in fibrotic lungs and further explored the efficacy of clioquinol (CQ) for the treatment of PF as well as its functional mechanism. Iron aggregates accumulated in the lungs of patients with idiopathic PF, and(ferritin light chain) transcripts were increased in their pulmonary fibroblasts. In the bleomycin (BLM)-induced PF (BLM-PF) mouse model, pulmonary iron accumulation is a very early and concomitant event of PF. Labile iron pool levels in both fibroblasts and macrophages from the BLM-PF model were elevated, and iron metabolism was dysregulated. CQ attenuated PF induced by BLM and FITC, and iron-saturated CQ did not alleviate BLM-PF. Furthermore, CQ inhibited the activation of fibroblasts, including proliferation, fibrotic differentiation, proinflammatory cytokine secretion, and migration. In conclusion, our study demonstrated that CQ, acting as an iron chelator, attenuates experimental PF through inactivation of fibroblasts, providing support for targeting iron metabolism as a basis for PF treatment.

[Fifity years after the identification of the cause of SMON]

Satoshi KuruPMID: 33504748 DOI: 10.5692/clinicalneurol.cn-001500

Abstract

SMON (subacute myelo-optico-neuropathy) is toxic neurological disease which had a profound impact on the population in Japan in 1960's. The clinical characteristics of SMON includes an ascending sensory disturbance, spasticity, and visual impairment typically following abdominal symptoms. Infection was first suspected as an underlying cause of this epidemic. The disorder was ultimately attributed to the overuse of clioquinol, based on the analysis of green urine from affected patients and confirmed by the epidemiological surveys and experimental animal studies. The factors that contributed to the prevalence of SMON which remains the worst example of drug-associated toxicity in Japan to date include the conversion of clioquinol from a purely topical agent to an orally-administered drug, dogma associated with drug safety, relatively limited regulation of drug use, an increase in the number of prescriptions due to the availability of universal insurance, as well as the complexity of the associated abdominal symptoms. Periodical examination of the patients diagnosed with SMON continues to this day. As such, it is important to have a better understanding of clioquinol-induced neurotoxicity together with the mechanisms underlying drug susceptibility; we should not permit the memory of this severe and prominent drug-associated toxicity fade from view.Clioquinol kills astrocyte-derived KT-5 cells by the impairment of the autophagy-lysosome pathway

Yasuaki Mizutani, Toshiki Maeda, Kenichiro Murate, Shinji Ito, Hirohisa Watanabe, Tatsuro MutohPMID: 33156368 DOI: 10.1007/s00204-020-02943-8

Abstract

Clioquinol has been implicated as a causative agent for subacute myelo-optico-neuropathy (SMON) in humans, although the mechanism remains to be elucidated. In this study, we utilized astrocyte-derived cell line, KT-5 cells to explore its potential cytotoxicity on glial cells. KT-5 cells were exposed in vitro to a maximum of 50 μM clioquinol for up to 24 h. 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenylte trazolium bromide (MTT) assay of the cells revealed that clioquinol induced significant cell damage and death. We also found that clioquinol caused accumulation of microtubule-associated protein light chain-3 (LC3)-II and sequestosome-1 (p62) in a dose- and time-dependent manner, suggesting the abnormality of autophagy-lysosome pathway. Consistent with these findings, an exposure of 20 μM clioquinol induced the accumulation of cellular autophagic vacuoles. Moreover, an exposure of 20 μM clioquinol provoked a statistically significant reduction of intracellular lysosomal acid hydrolases activities but no change in lysosomal pH. It also resulted in a significant decline of intracellular ATP levels, enhanced cellular levels of reactive oxygen species, and eventually cell death. This cell death at least did not appear to occur via apoptosis. 10 μM Chloroquine, lysosomal inhibitor, blocked the autophagic degradation and augmented clioquinol-cytotoxicity, whereas rapamycin, an inducer of autophagy, rescued clioquinol-induced cytotoxicity. Thus, our present results strongly suggest clioquinol acts as a potentially cytotoxic agent to glial cells. For future clinical application of clioquinol on the treatment of neurological and cancer disorders, we should take account of this type of cell death mechanism.Anti-Aβ agents for mild to moderate Alzheimer's disease: systematic review and meta-analysis

Liming Lu, Xiaoyan Zheng, Shengwen Wang, Chunzhi Tang, Yuqing Zhang, Gaolei Yao, Jingchun Zeng, Shuqi Ge, Hao Wen, Mingzhu Xu, Gordon Guyatt, Nenggui XuPMID: 33046560 DOI: 10.1136/jnnp-2020-323497

Abstract

To assess the efficacy and safety of Aβ-targeting agents for mild to moderate Alzheimer's disease.The MEDLINE, Embase, Cochrane Central Register of Controlled Trials, PsycINFO, ClinicalTrials.gov and the WHO's International Clinical Trials Registry Platform search portal were searched from their inception to April 2020. We generated pooled estimates using random effects meta-analyses.

Nineteen randomised controlled trials, of which 17 had a low risk of bias, included 12 903 participants. The meta-analysis showed no difference in the cognitive subscale of Alzheimer's Disease Assessment Scale (ADAS-Cog) between anti-Aβ drugs and placebo (mean difference (MD): 0.20, 95% CI -0.40 to 0.81;

=99.8%; minimal important difference 3.1-3.8 points, moderate-certainty evidence). For ADAS-Cog, results suggested that one drug that increases Aβ clearance may differ in effect (MD: -0.96, 95% CI -0.99 to -0.92) from drugs that reduce Aβ production (MD: 0.78, 95% CI 0.25 to 1.32) (interaction p<0.000001); this difference also existed in the outcome of MMSE and CDR-SOB. Compared with placebo, anti-Aβ drug-related adverse events were as follows: anxiety, depression, diarrhoea, fatigue, rash, syncope and vomit.

From current evidence, anti-Aβ interventions are unlikely to have an important impact on slowing cognitive or functional decline. Although the subgroup analysis suggested possible benefits from Aβ clearance drugs, the analysis has limited credibility, and a benefit from drugs that increase clearance, if real, is very small.

PROSPERO registration number CRD42019126272.

Clioquinol inhibits cell growth in a SERCA2-dependent manner

Xiaoguang Lv, Wei Zhang, Shengli Xia, Zhiwei Huang, Ping ShiPMID: 33511738 DOI: 10.1002/jbt.22727

Abstract

Clioquinol has been reported to act as a potential therapy for neurodegenerative diseases and cancer. However, the underlying mechanism is unclear. We have previously reported that clioquinol induces S-phase cell cycle arrest through the elevation of calcium levels in human neurotypic SH-SY5Y cells. In this study, different types of cells were observed to detect if the effect of clioquinol on intracellular calcium levels is cell type-specific. The Cell Counting Kit-8 assay showed that clioquinol exhibited varying degrees of concentration-dependent cytotoxicity in different cell lines, and that the growth inhibition caused by it was not related to cell source or carcinogenesis. In addition, the inhibition of cell growth by clioquinol was positively associated with its effect on intracellular calcium content ([Ca]

). Furthermore, the elevation of [Ca

]

induced by clioquinol led to S-phase cell cycle arrest. Similar to our previous studies, the increase in [Ca

]

was attributed to changes in the expression levels of the calcium pump SERCA2. Comparison of expression levels of SERCA2 between cell lines showed that cells with high levels of SERCA2 were more sensitive to clioquinol. In addition, analysis using UALCAN and the Human Protein Atlas also showed that the expression of SERCA2 in the corresponding human tissues was similar to that of the cells tested in this study, suggesting potential in the application of clioquinol in the future. In summary, our results expand the understanding of the molecular mechanism of clioquinol and provide an important strategy for the rational use of clioquinol.

Synergistic association of clioquinol with antifungal drugs against biofilm forms of clinical Fusarium isolates

Magda Antunes de Chaves, Thaís Ferreira do Amaral, Natália Monteiro da Silva Rodrigues Coutinho, Taís Fernanda Andrzejewski Kaminski, Mário Lettieri Teixeira, Luís Flavio Souza de Oliveira, Saulo Fernandes de Andrade, Alexandre Meneghello FuentefriaPMID: 32662568 DOI: 10.1111/myc.13142

Abstract

The influence of biofilm on the complexity of fungal diseases has been reported in recent years, especially in non-invasive mycoses such as keratitis and onychomycosis. The difficulty in treating cases of fusariosis in the human medical clinic exemplifies this situation, because when Fusarium spp. are present in the form of biofilm, the permeation of antifungal agents is compromised.This study proposes an association of clioquinol, an inhibitor of fungal cells with antifungal drugs prescribed to combat fusariosis in humans.

Susceptibility was assessed by microdilution in broth. Formation of biofilm by staining with violet crystal. Inhibition and removal of biofilm using the MTT colorimetric reagent. Time-kill combination, hypoallergenicity test, cytotoxicity test and toxicity prediction by computer analysis were also performed.

Clioquinol associated with voriconazole and ciclopirox inhibited biofilm formation. Possibly, clioquinol acts in the germination and elongation of hyphae, while voriconazole prevents cell adhesion and ciclopirox the formation of the extracellular polymeric matrix. The CLIO-VRC association reduced the biofilm formation by more than 90%, while the CLIO-CPX association prevented over 95%. None of the association was irritating, and over 90% of the leucocytes remained viable. Computational analysis does not reveal toxicity relevant to CLIO, whereas VRC and CPX showed some risks for systemic use, but suitable for topical formulations.

The combination of CLIO-VRC or CLIO-CPX proved to be a promising association strategy in the medical clinic, both in combating fungal keratitis and onychomycosis, since they prevent the initial process of establishing an infection, the formation of biofilm.

The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans

Zimeng You, Chaoliang Zhang, Yuping RanPMID: 32546212 DOI: 10.1186/s12866-020-01850-3

Abstract

Candida albicans is the most prevalent opportunistic fungal pathogen. Development of antifungals with novel targets is necessary for limitations of current antifungal agents and the emergence of drug resistance. The antifungal activity of clioquinol was widely accepted while the precise mechanism was poorly understood. Hence, we aimed to seek for the possible mechanism of clioquinol against Candida albicans in the present study.Clioquinol could inhibit hyphae formation in a concentration-dependent manner in multiple liquid and solid media. The concentration and time-dependent anti-biofilm activities were observed in different incubation periods quantitatively and qualitatively. Further investigation found that clioquinol disrupted cell membrane directly in high concentration and induced depolarization of the membrane in low concentration. As for the influence on ion homeostasis, the antifungal effects of clioquinol could be reversed by exogenous addition of metal ions. Meanwhile, the minimum inhibitory concentration of clioquinol was increased in media supplemented with exogenous metal ions and decreased in media supplemented with exogenous metal chelators. We also found that the cellular labile ferrous iron level decreased when fungal cells were treated with clioquinol.

These results indicated that clioquinol could inhibit yeast-hyphae transition and biofilm formation in Candida albicans. The effect on the cell membrane was different depending on different concentrations of clioquinol. Meanwhile, clioquinol could interfere with ion homeostasis as metal chelators for zinc, copper and iron, which was quite different with current common antifungal agents. All in all, clioquinol can be a new promising antifungal agent with novel target though more studies are needed to better understand the precise antifungal mechanism.

Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases

Kelly L Summers, Graham P Roseman, George J Sopasis, Glenn L Millhauser, Hugh H Harris, Ingrid J Pickering, Graham N GeorgePMID: 33226796 DOI: 10.1021/acs.inorgchem.0c02754

Abstract

PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) is a small Cu(II)-binding drug that has been investigated in the treatment of neurodegenerative diseases, namely, Alzheimer's disease (AD). PBT2 is thought to be highly effective at crossing the blood-brain barrier and has been proposed to exert anti-Alzheimer's effects through the modulation of metal ion concentrations in the brain, specifically the sequestration of Cu(II) from amyloid plaques. However, despite promising initial results in animal models and in clinical trials where PBT2 was shown to improve cognitive function, larger-scale clinical trials did not find PBT2 to have a significant effect on the amyloid plaque burden compared with controls. We propose that the results of these clinical trials likely point to a more complex mechanism of action for PBT2 other than simple Cu(II) sequestration. To this end, herein we have investigated the solution chemistry of Cu(II) coordination by PBT2 primarily using X-ray absorption spectroscopy (XAS), high-energy-resolution fluorescence-detected XAS, and electron paramagnetic resonance. We propose that a novel-PBT2 Cu(II) complex with asymmetric coordination may coexist in solution with a symmetric four-coordinate Cu(II)-

-PBT2 complex distorted from coplanarity. Additionally, PBT2 is a more flexible ligand than other 8HQs because it can act as both a bidentate and a tridentate ligand as well as coordinate Cu(II) in both 1:1 and 2:1 PBT2/Cu(II) complexes.

Prolongation of metallothionein induction combats Aß and α-synuclein toxicity in aged transgenic Caenorhabditis elegans

Dagmar Pretsch, Judith Maria Rollinger, Axel Schmid, Miroslav Genov, Teresa Wöhrer, Liselotte Krenn, Mark Moloney, Ameya Kasture, Thomas Hummel, Alexander PretschPMID: 32678125 DOI: 10.1038/s41598-020-68561-7

Abstract

Neurodegenerative disorders (ND) like Alzheimer's (AD), Parkinson's (PD), Huntington's or Prion diseases share similar pathological features. They are all age dependent and are often associated with disruptions in analogous metabolic processes such as protein aggregation and oxidative stress, both of which involve metal ions like copper, manganese and iron. Bush and Tanzi proposed 2008 in the 'metal hypothesis of Alzheimer's disease' that a breakdown in metal homeostasis is the main cause of NDs, and drugs restoring metal homeostasis are promising novel therapeutic strategies. We report here that metallothionein (MT), an endogenous metal detoxifying protein, is increased in young amyloid ß (Aß) expressing Caenorhabditis elegans, whereas it is not in wild type strains. Further MT induction collapsed in 8 days old transgenic worms, indicating the age dependency of disease outbreak, and sharing intriguing parallels to diminished MT levels in human brains of AD. A medium throughput screening assay method was established to search for compounds increasing the MT level. Compounds known to induce MT release like progesterone, ZnSO, quercetin, dexamethasone and apomorphine were active in models of AD and PD. Thioflavin T, clioquinol and emodin are promising leads in AD and PD research, whose mode of action has not been fully established yet. In this study, we could show that the reduction of Aß and α-synuclein toxicity in transgenic C. elegans models correlated with the prolongation of MT induction time and that knockdown of MT with RNA interference resulted in a loss of bioactivity.